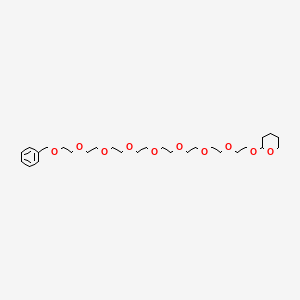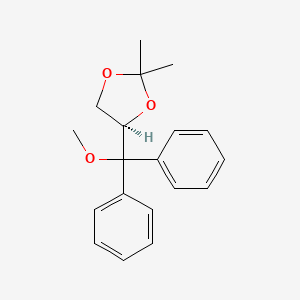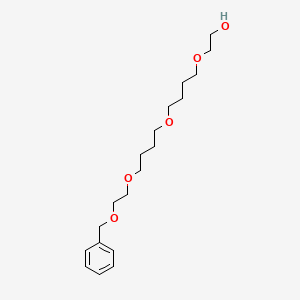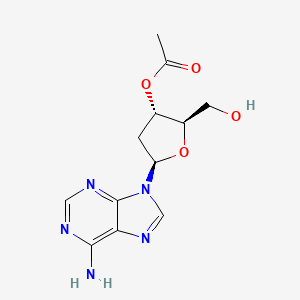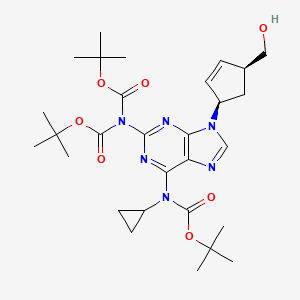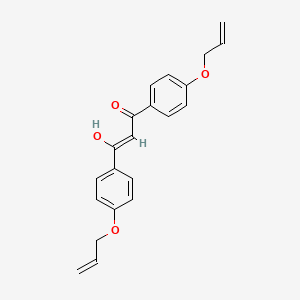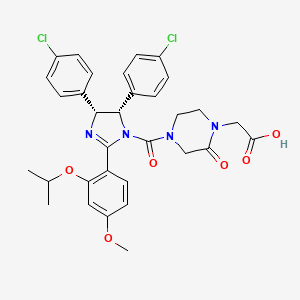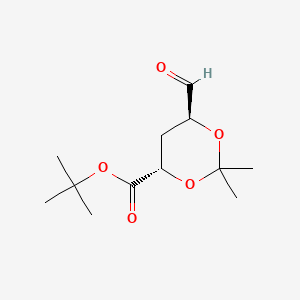
tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of tert-butyl alcohol and a suitable aldehyde in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
In oxidation reactions, the formyl group can be converted to a carboxylic acid, while reduction reactions can convert the formyl group to an alcohol. Substitution reactions can involve the replacement of the tert-butyl group with other functional groups, leading to the formation of different derivatives of the compound.
Applications De Recherche Scientifique
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound can be used in the study of enzyme mechanisms and as a potential lead compound for drug discovery. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can be compared with other similar compounds, such as tert-butyl acetate and tert-butyl formate. While all these compounds contain the tert-butyl group, they differ in their functional groups and overall structure . For example, tert-butyl acetate is an ester, while tert-butyl formate is a formate ester. These differences result in varying chemical properties and reactivity, highlighting the uniqueness of this compound.
Similar compounds include:
- tert-Butyl acetate
- tert-Butyl formate
- tert-Butyl alcohol
Each of these compounds has its own set of applications and properties, making them useful in different contexts.
Propriétés
Formule moléculaire |
C12H20O5 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-10(14)9-6-8(7-13)15-12(4,5)16-9/h7-9H,6H2,1-5H3/t8-,9-/m0/s1 |
Clé InChI |
FEGJRMWFVYDQIV-IUCAKERBSA-N |
SMILES isomérique |
CC1(O[C@@H](C[C@H](O1)C(=O)OC(C)(C)C)C=O)C |
SMILES canonique |
CC1(OC(CC(O1)C(=O)OC(C)(C)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)
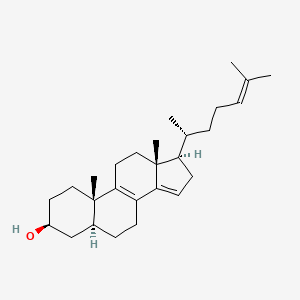
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B11827961.png)

